molecular formula C15H11BrFNO3 B11178214 2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate

2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11178214
M. Wt: 352.15 g/mol
InChI Key: NAJKZGXHGNNPSS-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H11BrFNO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a bromo and fluorine atom, and a carbamoyl group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate typically involves the following steps:

    Bromination and Fluorination: The starting material, phenyl acetate, undergoes bromination and fluorination to introduce the bromo and fluorine substituents on the phenyl ring. This can be achieved using bromine and a fluorinating agent such as N-fluorobenzenesulfonimide.

    Carbamoylation: The brominated and fluorinated phenyl acetate is then reacted with an isocyanate to introduce the carbamoyl group. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction.

Major Products Formed

    Substitution Reactions: New derivatives with different substituents on the phenyl ring.

    Hydrolysis: Carboxylic acid and alcohol.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions, particularly those involving carbamoyl and ester functional groups.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The carbamoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target protein. The bromo and fluorine substituents can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate is unique due to the presence of both bromo and fluorine substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and selectivity in chemical reactions. Additionally, the fluorine atom can improve the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.

Properties

Molecular Formula

C15H11BrFNO3

Molecular Weight

352.15 g/mol

IUPAC Name

[2-[(4-bromo-2-fluorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H11BrFNO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-7-6-10(16)8-12(13)17/h2-8H,1H3,(H,18,20)

InChI Key

NAJKZGXHGNNPSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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